molecular formula C9H8N2O2 B15134642 7-methoxy-4aH-quinazolin-4-one

7-methoxy-4aH-quinazolin-4-one

Cat. No.: B15134642
M. Wt: 176.17 g/mol
InChI Key: UVMDCSOCCVWVAM-UHFFFAOYSA-N
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Description

7-Methoxy-4aH-quinazolin-4-one is a heterocyclic compound featuring a quinazolinone core with a methoxy substituent at position 7 and a partially saturated 4aH configuration. Quinazolinones are recognized for diverse pharmacological activities, including antihistaminic, analgesic, and antimicrobial effects . The 4aH designation indicates a dihydroquinazolinone structure, which may influence conformational stability and bioavailability compared to fully aromatic analogs.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-methoxy-4aH-quinazolin-4-one

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5,7H,1H3

InChI Key

UVMDCSOCCVWVAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=NC(=O)C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4aH-quinazolin-4-one can be achieved through various methods. One common approach involves the condensation of anthranilic acid with formamide, followed by cyclization to form the quinazolinone core. The methoxy group can be introduced through methylation reactions using appropriate reagents such as methyl iodide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

    Substitution: Substitution reactions can introduce different substituents at various positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methoxy-4aH-quinazolin-4-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular receptors and signaling pathways to exert its anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural Modifications and Substituent Effects

Substituent position and electronic properties critically influence pharmacological activity. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Compound Name Substituents Molecular Weight Key Features/Activities References
7-Methoxy-4aH-quinazolin-4-one 7-OCH₃, 4aH 190.19 (est.) Partial saturation enhances stability
6-Hydroxy-7-methoxyquinazolin-4(1H)-one 6-OH, 7-OCH₃ 192.17 Hydrogen bonding capacity; higher solubility
6,7-Dimethoxy-1H-quinazolin-4-one 6-OCH₃, 7-OCH₃ 206.20 Enhanced electron-donating effects
7-Methoxy-6-nitroquinazolin-4(3H)-one 7-OCH₃, 6-NO₂ 221.17 Nitro group increases reactivity; research precursor
2-Chloro-7-methoxyquinazolin-4(3H)-one 2-Cl, 7-OCH₃ 210.62 Chlorine enhances electrophilicity
7-Fluoro-5-(tetrahydro-2H-pyran-4-yl)oxyquinazolin-4(3H)-one 7-F, 5-O-(tetrahydropyran) 264.25 Fluorine improves metabolic stability

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing vs. Dimethoxy substitutions (6,7-OCH₃) () amplify electron-donating capacity, which may enhance interactions with serotonin or histamine receptors .
  • Hydrogen Bonding and Solubility :

    • The 6-hydroxy-7-methoxy analog () exhibits higher solubility due to hydrogen bonding but reduced lipophilicity, limiting blood-brain barrier (BBB) penetration compared to methoxy-only derivatives .
  • Fluorine at position 7 () enhances metabolic stability and BBB permeation, as seen in µ-opioid receptor ligands .

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